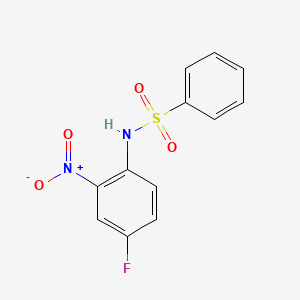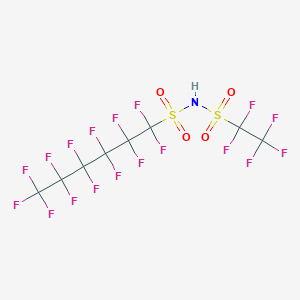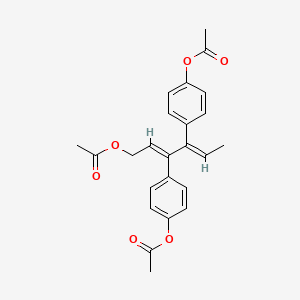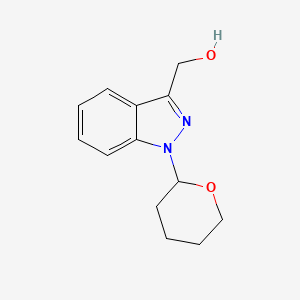
(1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-3-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-3-yl)methanol: is a compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a tetrahydropyran ring fused to an indazole core, with a methanol group attached to the indazole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-3-yl)methanol typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of hydrazine derivatives with ketones or aldehydes.
Attachment of the Tetrahydropyran Ring: The tetrahydropyran ring can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the indazole core is replaced by a tetrahydropyran moiety.
Introduction of the Methanol Group: The methanol group can be added through a reduction reaction, where a carbonyl group on the indazole core is reduced to a hydroxyl group.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions such as temperature and pressure, and employing continuous flow reactors to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl group in (1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-3-yl)methanol can undergo oxidation to form a carbonyl group.
Reduction: The compound can be reduced to form various derivatives, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups onto the indazole core.
Aplicaciones Científicas De Investigación
(1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-3-yl)methanol: has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used to study the biological activity of indazole derivatives.
Industry: The compound can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-3-yl)methanol involves its interaction with specific molecular targets. The indazole core can interact with various enzymes and receptors, modulating their activity. The tetrahydropyran ring and methanol group may enhance the compound’s binding affinity and specificity for these targets.
Comparación Con Compuestos Similares
Similar Compounds
Indazole Derivatives: Compounds such as 1H-indazole-3-carboxylic acid and 1H-indazole-3-carboxamide share the indazole core but differ in their substituents.
Tetrahydropyran Derivatives: Compounds like tetrahydro-2H-pyran-4-ylmethanol have a similar tetrahydropyran ring but lack the indazole core.
Uniqueness
- The combination of the indazole core with the tetrahydropyran ring and methanol group makes (1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-3-yl)methanol unique. This structure may confer specific biological activities and chemical properties that are not present in other similar compounds.
Propiedades
Fórmula molecular |
C13H16N2O2 |
|---|---|
Peso molecular |
232.28 g/mol |
Nombre IUPAC |
[1-(oxan-2-yl)indazol-3-yl]methanol |
InChI |
InChI=1S/C13H16N2O2/c16-9-11-10-5-1-2-6-12(10)15(14-11)13-7-3-4-8-17-13/h1-2,5-6,13,16H,3-4,7-9H2 |
Clave InChI |
HTWXCCYOCMQRKD-UHFFFAOYSA-N |
SMILES canónico |
C1CCOC(C1)N2C3=CC=CC=C3C(=N2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-2'-(Di-o-tolylphosphanyl)-[1,1'-binaphthalen]-2-ol](/img/structure/B12832208.png)
![7-Bromo-4-chloropyrido[3,2-D]pyrimidin-6-amine](/img/structure/B12832211.png)
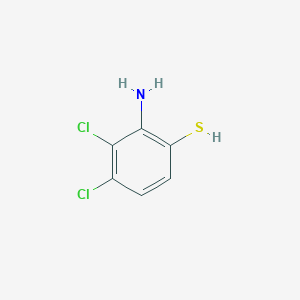


![N'~2~,N'~6~-bis[(E)-(2-hydroxynaphthalen-1-yl)methylidene]pyridine-2,6-dicarbohydrazide](/img/structure/B12832227.png)
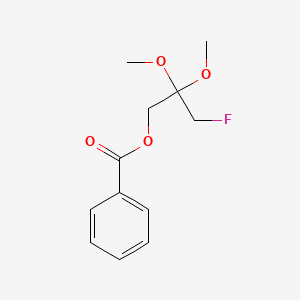
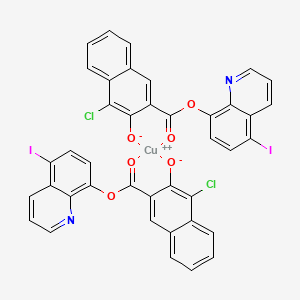
![4-Mercapto-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12832253.png)
